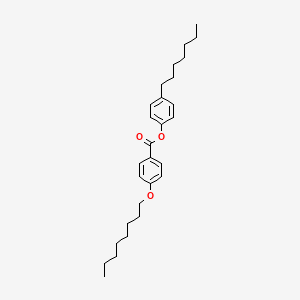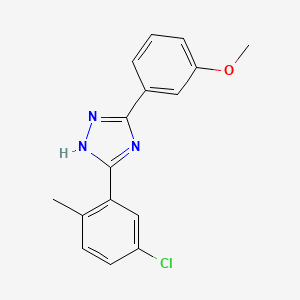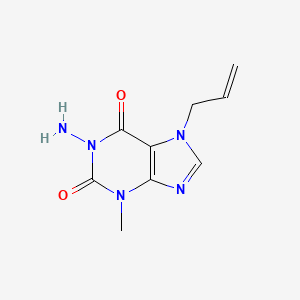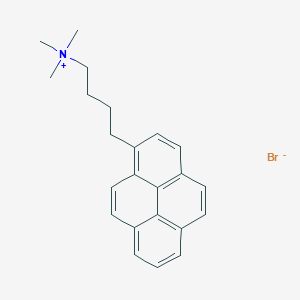![molecular formula C22H22 B14409215 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene CAS No. 83909-08-4](/img/structure/B14409215.png)
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple benzene rings and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenyl bromide and 1,3-dimethylbenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting 2,6-dimethylphenyl bromide with magnesium in anhydrous ether. This forms the 2,6-dimethylphenylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with 1,3-dimethylbenzene in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromaticity and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene depends on its specific application:
Chemical Reactions: In electrophilic aromatic substitution, the compound’s electron-rich benzene rings facilitate the attack of electrophiles, leading to substitution at specific positions.
Biological Activity: The compound may interact with biological macromolecules such as proteins and nucleic acids, affecting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Characterized by its unique substitution pattern on the benzene rings.
2-[3-(2,4-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Similar structure but with different substitution positions, leading to variations in chemical reactivity and biological activity.
2-[3-(2,6-dimethylphenyl)phenyl]-1,4-dimethylbenzene: Differing in the position of the methyl groups on the benzene rings, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of multiple methyl groups and the arrangement of benzene rings contribute to its distinct chemical behavior and interactions with other molecules.
特性
CAS番号 |
83909-08-4 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C22H22/c1-15-8-5-9-16(2)21(15)19-12-7-13-20(14-19)22-17(3)10-6-11-18(22)4/h5-14H,1-4H3 |
InChIキー |
DWMLZMFZPKVXIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)


![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)





![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)



